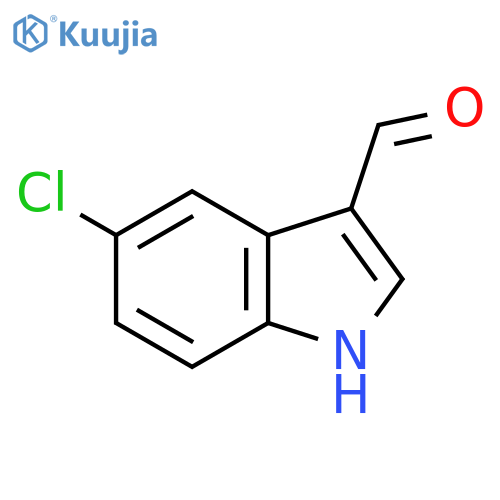

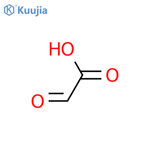

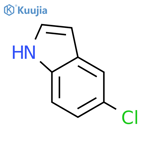

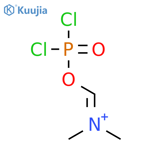

Photochemical Decarboxylative Formylation of Indoles with Aqueous Glyoxylic Acid

,

Synlett,

2023,

34(7),

855-857